molecular formula C14H22N2O4 B13667354 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine

Cat. No.: B13667354
M. Wt: 282.34 g/mol
InChI Key: AOYPCFPHFYARNX-UHFFFAOYSA-N
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Description

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is a chemical compound with the molecular formula C14H22N2O4 It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the protection of hydrazine with a Boc group followed by the introduction of the 2,4-dimethoxybenzyl group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydrazine can participate in various nucleophilic substitution reactions, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

  • 1-Benzyl 2-(tert-butyl)hydrazine-1,2-dicarboxylate
  • Di-tert-butyl hydrazine-1,2-dicarboxylate
  • N,N’-Bis(p-toluenesulfonyl)hydrazine

Uniqueness: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of molecules where selective reactivity is required. The Boc protection also provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-[(2,4-dimethoxyphenyl)methylamino]carbamate

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)8-12(10)19-5/h6-8,15H,9H2,1-5H3,(H,16,17)

InChI Key

AOYPCFPHFYARNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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